(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both imidazole and pyrazine rings, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the imidazo[1,2-A]pyrazine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities.
Imidazole derivatives: These compounds also contain the imidazole ring and are known for their antimicrobial and antifungal properties.
Uniqueness: ®-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the combination of imidazole and pyrazine rings. This structural uniqueness contributes to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(8R)-8-methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H15N3/c1-10-13-15-9-12(16(13)8-7-14-10)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
MUTWPGSVZATUHJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC=C(N2CCN1)C3=CC=CC=C3 |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.